![molecular formula C23H21N3O3 B2374862 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1286711-62-3](/img/structure/B2374862.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Derivatives of this compound have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, have been synthesized in one to two steps by utilizing a post-Ugi modification strategy .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrrolo-fused heterocyclic systems, including derivatives similar to the compound of interest, have been synthesized using Grignard reactions and cyclized using acids like trifluoroacetic or polyphosphoric acid. These compounds are notable for their regioselective formation and structural uniqueness (Hitchings & Vernon, 1990).
The compound has been involved in poly-Diels-Alder reactions, demonstrating its utility in creating complex molecular architectures. This indicates its potential in advanced organic synthesis and material science (Reinecke & Ritter, 1997).
Antimicrobial Applications
- Pyrrole derivatives, which include structures similar to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds have shown potent antimicrobial properties against various bacteria and fungi, indicating the potential of the compound for use in antimicrobial research (Mohamed, El-Domany, & Abd El-hameed, 2009).
Anti-Inflammatory Applications
- Novel pyrrolo[2,3-d]pyrimidine derivatives, which share a similar structural motif with the compound, have been synthesized and shown significant in vivo anti-inflammatory activities. This suggests a potential application in the development of anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).
Insecticidal Applications
- Pyridine derivatives, structurally related to the compound, have demonstrated potent insecticidal activity. This suggests its possible use in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Potential in Organic Chemistry and Pharmacology
The compound's structural class has been used in various organic chemistry reactions, like the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine derivatives. These reactions showcase the compound's versatility and potential application in diverse organic syntheses (Bencková & Krutošíková, 1997).
The compound's structural family has been involved in the creation of novel annulated products, indicating its relevance in the development of new chemical entities for pharmaceutical applications (Deady & Devine, 2006).
Anti-Tumor and Anticonvulsant Activities
Compounds from the same structural class have been synthesized and tested for antitumor activity. This highlights the compound's potential in the development of new anticancer drugs (Taylor et al., 1992).
Its structural analogs have shown promising results as anticonvulsants in preclinical models, indicating potential use in the treatment of epilepsy (Obniska et al., 2015).
Wirkmechanismus
Target of Action
The primary target of the compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide interacts with FGFRs and inhibits their activity . This inhibition results in the suppression of the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action inhibits this process, thereby affecting these downstream effects .
Result of Action
The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide exhibits potent inhibitory activity against FGFRs . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Eigenschaften
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-20-10-6-5-9-19(20)24-21(27)16-26-14-12-18-11-13-25(22(18)23(26)28)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSCAMGBBKOJIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
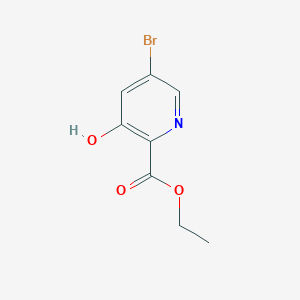
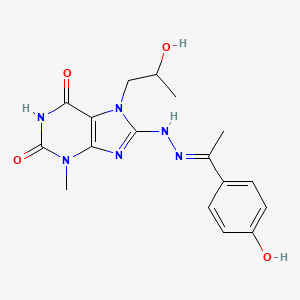
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
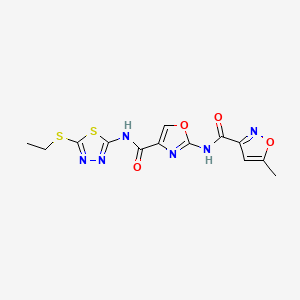

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)
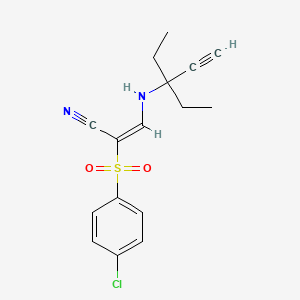
![N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2374795.png)
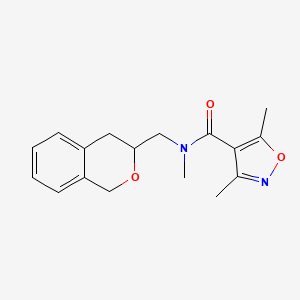
![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)
